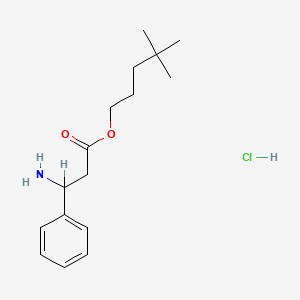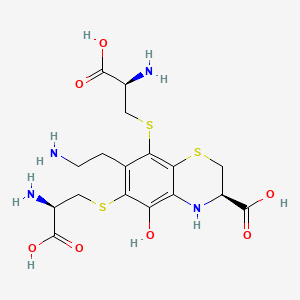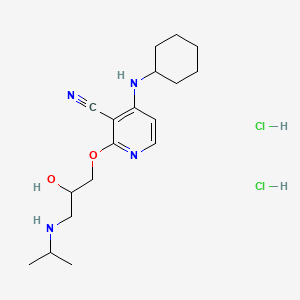
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes phenyl, methoxy, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with 1,1-dimethyl-2-(4-hydroxyphenyl)ethanol under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets. The phenyl and methoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler compound with a similar ethanone group but lacking the complex substituents.
4-tert-Butylacetophenone: Contains a tert-butyl group instead of the dimethyl and phenoxy groups.
Benzophenone: Features two phenyl groups attached to the carbonyl carbon.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its combination of phenyl, methoxy, and dimethyl groups, which confer specific chemical and biological properties not found in simpler compounds .
Eigenschaften
CAS-Nummer |
80844-12-8 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3 |
InChI-Schlüssel |
ABRZNOJLDNVPCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
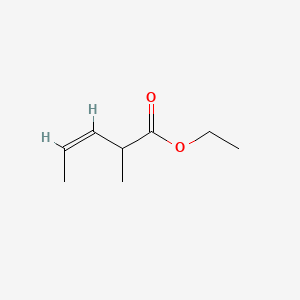
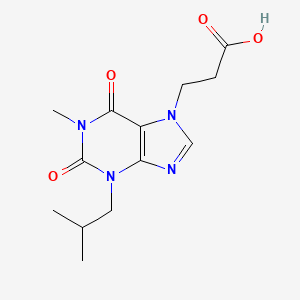
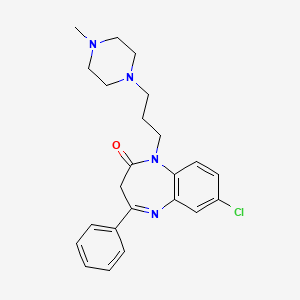
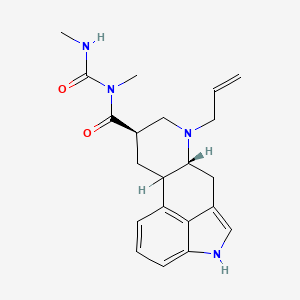

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)


